Evidence Dimension 1: Optical Anisotropy (Δn) Reduction via the Bicyclohexyl Core
The trans,trans-bicyclohexyl core in the target compound is a well-established structural motif for achieving low optical anisotropy (Δn). A foundational study on 1,1′-bicyclohexyl liquid crystals (the CCH series) demonstrated that the dielectric anisotropy (Δε) and optical anisotropy (Δn) for all CCH compounds are 'much less than that of the corresponding CB (cyanobiphenyl) or PCH (phenylcyclohexane) molecules' [1]. While direct Δn data for the target 3HHPC1 is not publicly reported, the core structure predicts a Δn substantially lower than that of the two-ring analog 4-(trans-4-propylcyclohexyl)-chlorobenzene (which lacks the second cyclohexyl ring and therefore possesses a higher ratio of polarizable aromatic electrons to molecular length). This lower Δn is critical for achieving wider viewing angles in LCDs.
| Evidence Dimension | Optical Anisotropy (Δn) – Core Contribution |
|---|---|
| Target Compound Data | Not directly measured; inferred to be low based on bicyclohexyl core structure. |
| Comparator Or Baseline | Cyanobiphenyl (CB) and Phenylcyclohexane (PCH) liquid crystal series. Sen et al. (1988) report Δn and Δε for CCHs are 'much less' than CB or PCH. |
| Quantified Difference | Qualitative; exact numeric difference for 3HHPC1 unavailable. |
| Conditions | Bicyclohexyl core vs. aromatic-core liquid crystals; general class comparison from Sen et al., Bull. Chem. Soc. Jpn., 1988. |
Why This Matters
For procurement decisions, selecting a bicyclohexyl-based compound commits to a low-Δn formulation pathway, which is non-interchangeable with aromatic-core alternatives that produce higher birefringence.
- [1] Sen, S., Kali, K., & Roy, S. K. Studies on Dielectric Permittivities, Refractive Indices for 1,1′-Bicyclohexyl Liquid Crystals in the Nematic and Isotropic Phases. Bulletin of the Chemical Society of Japan, 61(10), 3681–3687, 1988. View Source
